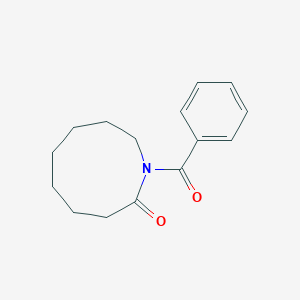

1-benzoylazonan-2-one

Description

1-Benzoylazonan-2-one is a nine-membered lactam ring system featuring a benzoyl group at the 1-position and a ketone at the 2-position. For instance, crystallographic studies on 1-benzoyl-3-chloroazepan-2-one reveal a planar benzoyl group and a chair-like conformation for the azepan ring, stabilized by intramolecular hydrogen bonding . These structural features likely extend to 1-benzoylazonan-2-one, albeit with increased ring flexibility due to the larger azonane backbone.

Propriétés

Numéro CAS |

46875-43-8 |

|---|---|

Formule moléculaire |

C15H19NO2 |

Poids moléculaire |

245.32 g/mol |

Nom IUPAC |

1-benzoylazonan-2-one |

InChI |

InChI=1S/C15H19NO2/c17-14-11-7-2-1-3-8-12-16(14)15(18)13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11-12H2 |

Clé InChI |

RMCJOCWZKKNZAY-UHFFFAOYSA-N |

SMILES |

C1CCCC(=O)N(CCC1)C(=O)C2=CC=CC=C2 |

SMILES canonique |

C1CCCC(=O)N(CCC1)C(=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

1-benzoylazonan-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

1-benzoylazonan-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 1-benzoylazonan-2-one involves its interaction with specific molecular targets and pathways.

Comparaison Avec Des Composés Similaires

1-Benzoyl-3-chloroazepan-2-one (7-Membered Lactam)

- Structural Differences: Ring size: Azepan (7-membered) vs. azonan (9-membered). Substituents: Chlorine at the 3-position in the azepan derivative vs.

- Synthesis: Prepared via condensation reactions involving benzoyl chloride and amino acid precursors, as described in crystallographic reports .

- Physicochemical Properties: Higher rigidity due to smaller ring size, as evidenced by its stable crystalline structure .

1-(1H-Benzimidazol-2-yl)propan-2-one (Non-Lactam Heterocycle)

- Structural Differences :

- Contains a benzimidazole moiety instead of a lactam ring.

- Propan-2-one chain replaces the azonan backbone.

- Properties :

6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine

- Structural Differences: A benzodithiazine core with sulfone and cyano groups vs. lactam-based systems. Functional groups: Contains a hydrazine-derived substituent and hydroxylbenzylidene moiety .

- Spectral Data :

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Functional Group Impact : The presence of electron-withdrawing groups (e.g., -Cl, -CN) in analogs like 1-benzoyl-3-chloroazepan-2-one and the benzodithiazine compound increases electrophilicity, influencing reactivity in nucleophilic substitutions .

- Synthetic Challenges : Synthesis of nine-membered lactams like 1-benzoylazonan-2-one may require specialized cyclization techniques, contrasting with the straightforward acid-catalyzed condensations used for smaller lactams .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.